Hapalindole U
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Overview
Description
Hapalindole U is a natural product that has been isolated from cyanobacteria. It belongs to the indole alkaloid family and has been found to possess several interesting biological activities. The compound has been the subject of extensive research in recent years, with scientists investigating its synthesis, mechanism of action, physiological and biochemical effects, and potential applications in various fields.
Scientific Research Applications
Biosynthesis and Enzymatic Processes :
- Zhu and Liu (2017) discovered a calcium-dependent enzymatic complex involving AmbU1-AmbU4 for the selective formation of Hapalindole U, which refuted the intermediacy of a previously identified compound and established isomerocyclases as a new family of calcium-dependent enzymes (Zhu & Liu, 2017).
- Li et al. (2015) characterized enzymes involved in the biosynthetic pathway of hapalindoles, highlighting the role of FamD2 and FamC1 in forming the core ring system through a Cope rearrangement and subsequent cyclization/electrophilic aromatic substitution reaction (Li et al., 2015).
Synthetic Approaches :
- Rafferty and Williams (2012) achieved the total synthesis of Hapalindole U, presenting a novel approach for accessing its complex ring system (Rafferty & Williams, 2012).
- Newmister et al. (2018) reported the structure of a Stig cyclase involved in Hapalindole U biosynthesis, providing insights into the enzyme's role in catalyzing structural rearrangements and cyclizations (Newmister et al., 2018).
Biological Activity and Applications :
- Cagide et al. (2014) explored hapalindoles as potential sodium channel modulators, suggesting their role as neurotoxins and their potential implications in water quality assessment (Cagide et al., 2014).
- Acuña et al. (2018) investigated Hapalindole H (a related compound) for its apoptotic effects and NF-ĸB inhibition in prostate cancer cells, indicating the potential therapeutic applications of hapalindoles in cancer treatment (Acuña et al., 2018).
Comparative and Analytical Studies :
- Khatri et al. (2020) established an in vitro transcription/translation assay for assessing the assembly of cyanobacterial-derived hapalindole-type natural products, contributing to the understanding of their biosynthesis (Khatri et al., 2020).
- Becher et al. (2007) identified hapalindoles as insecticidal alkaloids, providing insights into their potential use in biocontrol of dipterans (Becher et al., 2007).
properties
CAS RN |
106928-30-7 |
---|---|
Product Name |
Hapalindole U |
Molecular Formula |
C21H24N2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(2S,3R,4R,7S)-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H24N2/c1-6-21(4)11-10-15-18(19(21)22-5)13-12-23-16-9-7-8-14(17(13)16)20(15,2)3/h6-9,12,15,18-19,23H,1,10-11H2,2-4H3/t15-,18+,19+,21-/m0/s1 |
InChI Key |
SLUFHMQYBPOTFZ-ZRRCRCOKSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H]2[C@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)C=C |
SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
Canonical SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
synonyms |
hapalindole U |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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